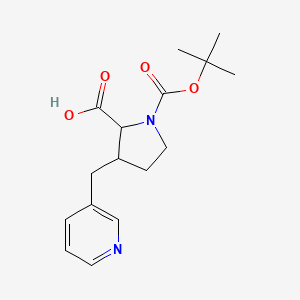
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid
描述
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid, or 1-BOC-3-PM-2-PPCA, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, and has been used in a variety of biochemical and physiological studies. In
作用机制
1-BOC-3-PM-2-PPCA is a versatile reagent that can be used to modify proteins and other biomolecules. It is a reversible inhibitor of enzymes, and binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 1-BOC-3-PM-2-PPCA can be used to modify the structure of proteins, allowing for the study of protein-protein interactions and the role of protein structure in enzyme activity.
Biochemical and Physiological Effects
1-BOC-3-PM-2-PPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes, and has been used to study the role of these enzymes in drug metabolism. Additionally, it has been used to study the structure and function of proteins, as well as the role of protein structure in enzyme activity.
实验室实验的优点和局限性
1-BOC-3-PM-2-PPCA has several advantages for lab experiments. It is a versatile reagent that can be used to modify proteins and other biomolecules, allowing for the study of protein-protein interactions and the role of protein structure in enzyme activity. Additionally, it is a reversible inhibitor of enzymes, allowing for the study of enzyme kinetics and the effects of inhibitors on enzyme activity. However, 1-BOC-3-PM-2-PPCA is not suitable for all experiments, and its use may be limited by its cost and availability.
未来方向
1-BOC-3-PM-2-PPCA has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include the study of protein-protein interactions, the use of 1-BOC-3-PM-2-PPCA as a drug target, and the development of new methods for the synthesis of 1-BOC-3-PM-2-PPCA. Additionally, 1-BOC-3-PM-2-PPCA could be used to study the effects of inhibitors on enzyme activity, and to develop new inhibitors for drug metabolism. Finally, 1-BOC-3-PM-2-PPCA could be used to develop new methods for the synthesis of nucleic acid analogues, which could be used to study the structure and function of DNA and RNA.
科学研究应用
1-BOC-3-PM-2-PPCA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to synthesize other compounds, such as peptides and proteins. It has also been used in biochemical and physiological studies, such as enzyme kinetics, cell signaling, and drug metabolism. In addition, it has been used in the synthesis of nucleic acid analogues, which are useful for studying the structure and function of DNA and RNA.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-12(13(18)14(19)20)9-11-5-4-7-17-10-11/h4-5,7,10,12-13H,6,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYTUHYMXVAETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B1485989.png)
![2-[(4-Phenylbutyl)amino]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1485990.png)
![1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride](/img/structure/B1485991.png)
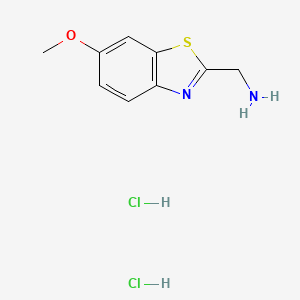
![N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1485993.png)
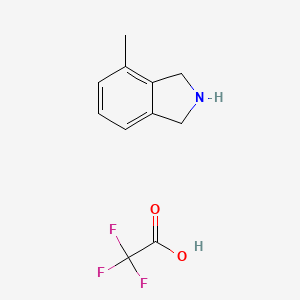

![Methyl 2-[(2-amino-2-methylpropanoyl)amino]acetate hydrochloride](/img/structure/B1485999.png)
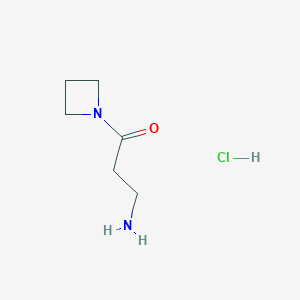
![1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride](/img/structure/B1486001.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1486003.png)
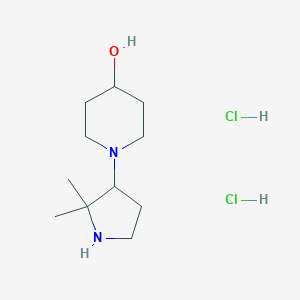
![7-Tetrahydro-2H-pyran-4-yl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1486006.png)